Lipophilicity Modulation via Butyl Ester: LogP Comparison Across Quinoline-4-carboxylate Esters
The butyl ester at the 4-position of 2-hydroxy-1,2-dihydroquinoline-4-carboxylate confers a calculated LogP value of approximately 2.2, positioning this compound in an optimal lipophilicity window distinct from more polar carboxylic acid analogs (LogP ~0-1) and excessively lipophilic long-chain esters (LogP >3.5) [1]. This property is critical for membrane permeability in cellular assays and for balancing aqueous solubility with hydrophobic target engagement [2].
| Evidence Dimension | Calculated lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.2 (calculated) |
| Comparator Or Baseline | 2-hydroxyquinoline-4-carboxylic acid: LogP ~0.8 (estimated); Methyl ester analog: LogP ~1.5 (estimated) |
| Quantified Difference | Butyl ester increases LogP by ~1.4 units vs. free acid and ~0.7 units vs. methyl ester |
| Conditions | In silico prediction based on chemical structure; experimental validation required |
Why This Matters
Lipophilicity directly governs compound partitioning into biological membranes, influencing cellular uptake, bioavailability, and assay performance in cell-based screens.
- [1] Molaid. (n.d.). n-butyl 2-oxo-1,2-dihydroquinoline-4-carboxylate: Calculated properties (LogP = 2.2). View Source
- [2] Petrović, M. M., et al. (2021). Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorotate dehydrogenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 46, 128194. View Source
